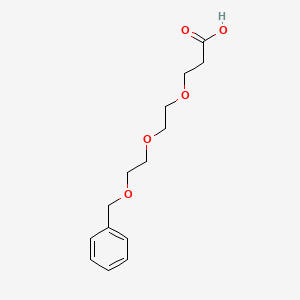
4-Aminobutane-1,2-diol
描述
4-Aminobutane-1,2-diol is a chemical compound characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain. Its molecular formula is C4H11NO2, and it has a molecular weight of 105.14 g/mol .
作用机制
Target of Action
It has been used in pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
It has been involved in chemical reactions where a benzaldehyde lyase was engineered to achieve the coupling of 3-hydroxypropanal and formaldehyde. A carbonyl reductase and a transaminase were identified to catalyze reduction or transamination of 1,4-dihydroxybutan-2-one.
生化分析
Biochemical Properties
4-Aminobutane-1,2-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with amino acid hydroxylase, which catalyzes the hydroxylation of amino acids. This interaction is crucial for the formation of hydroxyl groups from alkyl groups, making it energetically favorable. Additionally, this compound interacts with L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, which are involved in the oxidative and reductive formation of hydroxyl groups .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites. This modulation can lead to changes in cellular energy production and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in changes in gene expression and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects. For example, high doses of this compound have been associated with cellular toxicity, leading to cell death and tissue damage. These threshold effects are important for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. One of the key pathways involves the conversion of this compound to other metabolites through a series of enzymatic reactions. These reactions can affect the overall metabolic flux and levels of various metabolites within the cell. Understanding these pathways is crucial for elucidating the role of this compound in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules in distinct cellular environments .
准备方法
Synthetic Routes and Reaction Conditions: One efficient synthetic route for 4-Aminobutane-1,2-diol involves starting with d- or l-glucose, leading to the enantiomers of 4-aminobutane-1,2,3-triol. Another method describes the synthesis of 2-alkyl-3,4-iminobutanoic acids, which are beta-amino acids related to this compound, using aspartic acid as a starting point. Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of (S)- and ®-2-amino-4-hydroxybutanoic acid, a compound closely related to this compound, by coupling an aldol reaction with a transamination process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized through chemical and biocatalytic processes, which may be scaled up for industrial applications.
化学反应分析
Types of Reactions: 4-Aminobutane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric 1-(2-furyl)-2-aminobutane-1,3-diols involves the addition of furyllithium to protected threoninal derivatives. The Michael addition reaction has also been employed to synthesize 3-alkyl-4-aminobutanoic acids, which are structurally related to this compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include furyllithium, protected threoninal derivatives, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products: Major products formed from the reactions of this compound include N-benzenesulfonyl-N,O isopropylidene derivatives and 3-alkyl-4-aminobutanoic acids.
科学研究应用
相似化合物的比较
- 1-Amino-2-butanol
- 3,4-Dihydroxybutylamine
- 2-Amino-4-hydroxybutanoic acid
Comparison: Compared to similar compounds, 4-Aminobutane-1,2-diol is unique due to its specific arrangement of amino and hydroxyl groups on a four-carbon chain .
属性
IUPAC Name |
4-aminobutane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZSRJNMSIMAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558977 | |
| Record name | 4-Aminobutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83430-32-4 | |
| Record name | 4-Aminobutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1,2-butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


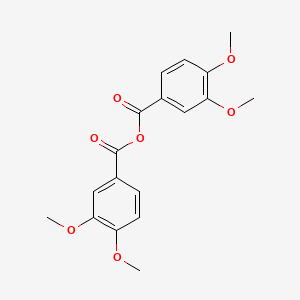
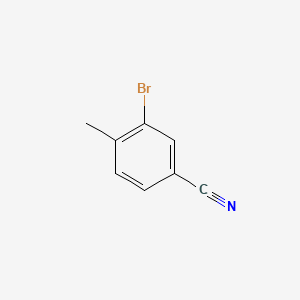

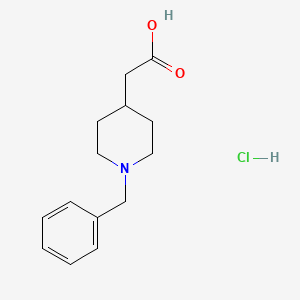
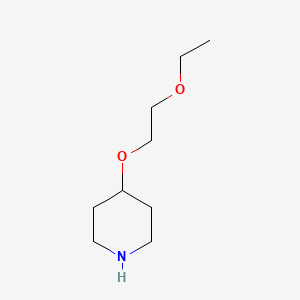
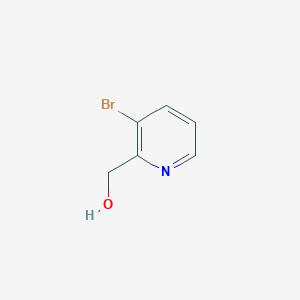
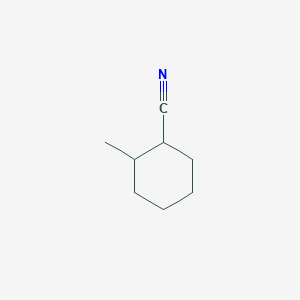
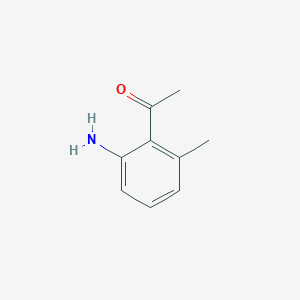
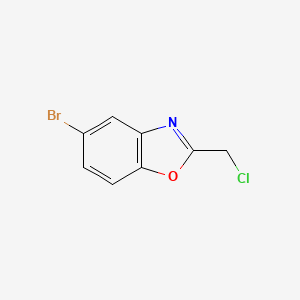
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

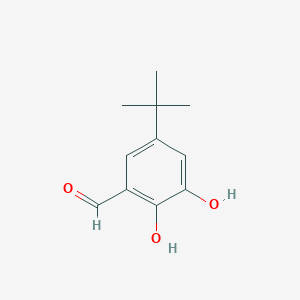
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
